An In-depth Technical Guide to the Chemical Properties of Isononyl Acetate
An In-depth Technical Guide to the Chemical Properties of Isononyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
The physical and chemical properties of isononyl acetate are summarized in the tables below for ease of reference.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [2][3][4] |
| Odor | Sweet, floral, fruity, woody, violet | [4][5][6] |
| Molecular Formula | C₁₁H₂₂O₂ | [3][5][7] |
| Molecular Weight | 186.29 g/mol | [3][7] |
| CAS Number | 40379-24-6; 58430-94-7 | [4][5][7] |
| EINECS Number | 254-898-6; 261-245-9 | [5][7] |
Table 2: Quantitative Physical Properties
| Property | Value | Conditions | Source(s) |
| Density | 0.863 - 0.869 g/mL | @ 20°C | [4][5] |
| ~0.9 g/cm³ | |||
| Boiling Point | 213.00 to 215.00 °C | @ 760 mmHg | [6] |
| 214.2 ± 8.0 °C | @ 760 mmHg | ||
| Melting Point | ~ -26°C | (estimate) | [7] |
| Flash Point | 71°C (159.8°F) | [2][3][5] | |
| 82.9 ± 8.3 °C | [6] | ||
| Refractive Index | 1.4200 - 1.4250 | @ 20°C | [4][5] |
| 1.423 | @ 20°C | [3] | |
| Vapor Pressure | 0.2 ± 0.4 mmHg | @ 25°C | |
| 0.158 mmHg | @ 25°C (est) | [6] | |
| Water Solubility | Insoluble | [4][5] | |
| 12.56 mg/L | @ 25°C (est) | [6][7] | |
| Log P (o/w) | 4.1 | [3] | |
| 4.196 | (est) | [6] |
Experimental Protocols
1. Synthesis of Isononyl Acetate via Fischer-Speier Esterification
This protocol details a laboratory-scale synthesis of isononyl acetate from isononyl alcohol and glacial acetic acid using an acid catalyst.[3]
Materials and Equipment:
-
Isononyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine isononyl alcohol (e.g., 14.4 g, 0.1 mol) and glacial acetic acid (e.g., 12.0 g, 0.2 mol).[3]
-
Catalyst Addition: While stirring in a fume hood, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100-110 °C) for 1-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the alcohol.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.[3]
-
Transfer the mixture to a separatory funnel containing 50 mL of cold water.[3]
-
Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution in portions. Vent the funnel frequently to release the evolved CO₂ gas. Continue until the aqueous layer is neutral or slightly basic.[3]
-
Separate and discard the lower aqueous layer.[3]
-
Wash the organic layer with 25 mL of brine.[3]
-
-
Purification and Analysis:
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter to remove the drying agent.[3]
-
Purify the crude ester by distillation, collecting the fraction at approximately 214 °C.[8][3]
-
The final product should be a clear, colorless liquid. Characterize the purified product using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A general method for the analysis of acetate derivatives by GC-MS is as follows. Specific parameters may need to be optimized for isononyl acetate.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 7000 Triple Quadrupole MS).[9]
-
Column: A mid-polarity column such as a Phenomenex ZB-1701 (30 m × 0.25 mm × 0.25 μm) is suitable.[9]
Typical GC Parameters:
-
Injection: 2 µL sample, split mode.[9]
-
Inlet Temperature: 280 °C.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Oven Program: A temperature gradient is typically used, which would need to be optimized for the specific isomers of isononyl acetate.
-
MS Interface Temperature: 230 °C.[9]
-
Quadrupole Temperature: 200 °C.[9]
Kovats Retention Indices:
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of isononyl acetate.
-
¹³C NMR: The ¹³C NMR spectrum is available on SpectraBase. Key resonances are expected for the carbonyl carbon of the ester group (~170 ppm), the carbon of the -CH₂-O- group (~60-70 ppm), and a series of peaks in the aliphatic region for the nonyl chain.[5][11]
-
Infrared (IR): The IR spectrum will show a characteristic strong absorption band for the C=O stretch of the ester group around 1735-1750 cm⁻¹. Other prominent peaks include C-O stretching vibrations and C-H stretching and bending vibrations. A vapor phase IR spectrum is available on SpectraBase.[5][10]
-
Mass Spectrometry (MS): The mass spectrum, typically obtained via GC-MS, can be used for identification. The molecular ion peak (M⁺) at m/z 186 may be observed. Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement. The MS (GC) spectrum is available on SpectraBase.[5]
Chemical Reactivity and Stability
-
Reactivity: As an ester, isononyl acetate can react with acids to liberate isononyl alcohol and acetic acid. Strong oxidizing acids may cause a vigorous, exothermic reaction. Heat is also generated upon reaction with caustic solutions. Mixing with alkali metals or hydrides can generate flammable hydrogen gas.[8][10][12]
-
Stability: Isononyl acetate is generally stable under recommended storage conditions.[4] It should be kept in a tightly closed container in a cool, dry place, protected from light.[4] Over time, esters may undergo hydrolysis to their corresponding acid and alcohol.
-
Incompatibilities: It is incompatible with strong acids, strong bases, and strong oxidizing agents.[13]
Visualizations
// Reactants Isononyl_Alcohol [label="Isononyl Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetic_Acid [label="Glacial Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="H₂SO₄ (catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Process Steps Reaction [label="Reaction Setup\n(Round-bottom flask)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reflux [label="Reflux\n(1-5 hours, 100-110°C)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Work-up\n(Neutralization & Washing)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Drying & Distillation)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product Product [label="Purified Isononyl Acetate", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Isononyl_Alcohol -> Reaction; Acetic_Acid -> Reaction; Catalyst -> Reaction; Reaction -> Reflux [label="Heat"]; Reflux -> Workup [label="Cool"]; Workup -> Purification; Purification -> Product; } }
// Core Compound IA [label="Isononyl Acetate\n(C₁₁H₂₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Property Categories Phys_Props [label="Physical Properties", fillcolor="#FBBC05", fontcolor="#202124"]; Chem_Props [label="Chemical Properties", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analytical Methods", fillcolor="#FBBC05", fontcolor="#202124"]; Applications [label="Applications", fillcolor="#FBBC05", fontcolor="#202124"];
// Specific Properties & Methods
Appearance [label="Appearance:\nColorless Liquid"];
Odor [label="Odor:\nFruity, Floral"];
BP [label="Boiling Point:\n214°C"];
Density [label="Density:\n0.866 g/mL"];
Reactivity [label="Reactivity:\nEster Hydrolysis"];
Stability [label="Stability:\nStable under normal conditions"];
GC_MS [label="GC-MS"];
NMR [label="NMR Spectroscopy"];
IR [label="IR Spectroscopy"];
Fragrance [label="Fragrances & Perfumes", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cosmetics [label="Cosmetics", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Relationships IA -> Phys_Props; IA -> Chem_Props; IA -> Analysis; IA -> Applications;
Phys_Props -> {Appearance, Odor, BP, Density}; Chem_Props -> {Reactivity, Stability}; Analysis -> {GC_MS, NMR, IR}; Applications -> {Fragrance, Cosmetics}; } }
References
- 1. csub.edu [csub.edu]
- 2. ISONONYL ACETATE [ventos.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. spectrabase.com [spectrabase.com]
- 6. ISONONYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 7. ACETATE D'ISONONYLE | TECHNICAL DATA [prodasynth.com]
- 8. benchchem.com [benchchem.com]
- 9. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5,5-Trimethylhexyl acetate | C11H22O2 | CID 42745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. ISONONYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. tetratek.com.tr [tetratek.com.tr]
*(Note: This image is a placeholder for the chemical structure of one enantiomer of 7-methyloctyl acetate)
